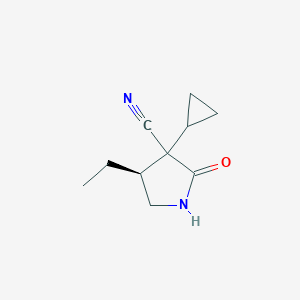

(4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

Description

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(4S)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C10H14N2O/c1-2-7-5-12-9(13)10(7,6-11)8-3-4-8/h7-8H,2-5H2,1H3,(H,12,13)/t7-,10?/m1/s1 |

InChI Key |

OMZIYSJCNGPYBY-PVSHWOEXSA-N |

Isomeric SMILES |

CC[C@@H]1CNC(=O)C1(C#N)C2CC2 |

Canonical SMILES |

CCC1CNC(=O)C1(C#N)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the pyrrolidine ring. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

(4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Ethyl vs. Methyl Groups

Compound A : (3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

- Molecular formula : C₉H₁₂N₂O

- Molecular weight : 164.2 g/mol

- Key difference : A methyl group replaces the ethyl group at position 4.

- Lower molecular weight may enhance metabolic stability .

Compound B : (4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

- Molecular formula : C₁₀H₁₄N₂O

- Molecular weight : 178.23 g/mol

- Key difference : The ethyl group at position 4 has an R-configuration instead of S.

- Impact :

Stereochemical Variations

Compound C : (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

- Molecular formula : C₉H₁₂N₂O

- Key difference : Substituents at positions 3 and 5 (vs. 3 and 4 in the target compound).

- Impact :

Positional Isomerism

Compound D : (3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

- Key difference : The nitrile group is at position 3, but the ethyl and cyclopropyl groups occupy adjacent positions.

- Impact :

Structural and Physicochemical Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₄N₂O | 178.23 | 3-Cyclopropyl, 4-Ethyl | (4S) |

| Compound A (Methyl analog) | C₉H₁₂N₂O | 164.2 | 3-Cyclopropyl, 4-Methyl | (3R,4S) |

| Compound B (R-enantiomer) | C₁₀H₁₄N₂O | 178.23 | 3-Cyclopropyl, 4-Ethyl | (4R) |

| Compound C (3S,5R isomer) | C₉H₁₂N₂O | 164.2 | 3-Cyclopropyl, 5-Methyl | (3S,5R) |

Research Findings and Implications

Stereochemistry and Bioactivity :

- The (4S) configuration in the target compound may enhance binding to specific biological targets compared to its (4R) enantiomer, analogous to how stereochemistry affects cofactor function in MFR-a ().

- Enantiomers often exhibit differences in pharmacokinetics, as seen in FDA-approved drugs like levothyroxine (T4) vs. dextrothyroxine.

Cyclopropyl groups confer rigidity, which may stabilize the pyrrolidine ring against metabolic degradation .

Crystallographic Insights :

Biological Activity

(4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and various substituents. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of (4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is , with a molecular weight of 178.24 g/mol. The compound features:

- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.

- Cyclopropyl Group : Positioned at the 3-position.

- Ethyl Group : Located at the 4-position.

- Carbonitrile and Ketone Functionalities : At the 3-position and 2-position respectively.

These structural characteristics significantly influence its chemical reactivity and biological interactions.

Biological Activity

Research indicates that (4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile exhibits notable biological activities, particularly in pharmacological applications. Key areas of activity include:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, similar to other compounds in its class.

- Analgesic Effects : It has been postulated that it may possess pain-relieving properties, making it a candidate for pain management therapies.

Interaction Studies

Computational models have been employed to predict how (4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile interacts with various biological targets. These studies have shown potential interactions with enzymes and receptors, which are crucial for understanding its therapeutic potential.

Synthesis of (4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

Several synthetic routes have been developed to produce this compound, highlighting its versatility in medicinal chemistry:

- Starting Materials : Common precursors include cyclopropyl derivatives and ethyl-substituted pyrrolidines.

- Reactions Involved :

- Formation of the pyrrolidine ring.

- Introduction of the cyclopropyl and ethyl groups through selective reactions.

- Finalization through nitrilation to achieve the carbonitrile functionality.

These methods ensure high purity levels and yield suitable for further biological testing.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile, a comparison with structurally related compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Cyclopropylpyrrolidine | Pyrrolidine ring with cyclopropyl substitution | Lacks carbonitrile functionality |

| 4-Ethylpyrrolidinone | Pyrrolidinone structure with ethyl group | Contains a carbonyl but no cyano group |

| 2-Oxo-pyrrolidine derivatives | General class with varied substituents | Diverse biological activities depending on substituents |

The specific stereochemistry and combination of functional groups in (4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile contribute to its distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms behind the biological activity of (4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile. For instance:

- In Vivo Studies : Animal models have demonstrated significant reductions in inflammatory markers when treated with this compound, supporting its potential as an anti-inflammatory agent.

- Cell Culture Experiments : In vitro assays have shown that it can effectively modulate pain pathways, indicating analgesic properties.

These findings underscore the compound's potential therapeutic applications in treating conditions like chronic pain and inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile, and how do substituents influence reaction efficiency?

- Methodological Answer : Synthesis typically involves cyclization of pyrrolidine precursors with nitrile and cyclopropyl groups. For example, analogous compounds (e.g., 4-oxo-pyrrolidine derivatives) are synthesized via base-catalyzed cyclization under reflux, using pyridine or similar bases to stabilize intermediates . Key factors include:

- Substituent effects : Cyclopropyl and ethyl groups may introduce steric hindrance, requiring optimized reaction times (e.g., 12–24 hours) and temperatures (80–100°C).

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended to isolate enantiomerically pure forms .

Q. How is the stereochemical configuration (4S) confirmed in this compound?

- Methodological Answer : X-ray crystallography is the gold standard. Programs like SHELXL refine crystal structures to determine absolute configuration . For preliminary analysis:

- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) can resolve enantiomers.

- Optical rotation and VCD (Vibrational Circular Dichroism) provide complementary validation, correlating observed rotation with computational models (e.g., DFT) .

Q. What analytical techniques are critical for characterizing this compound’s purity and functional groups?

- Methodological Answer :

- NMR : - and -NMR identify cyclopropyl (δ ~0.5–1.5 ppm) and nitrile (C≡N) groups. -NMR (if applicable) resolves fluorinated analogs .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., CHNO, [M+H] = 191.1184) .

- IR Spectroscopy : Detects carbonyl (2-oxo, ~1700 cm) and nitrile (~2200 cm) stretches .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

- Methodological Answer :

- Structure Validation Tools : Use PLATON or SHELXTL to check for crystallographic outliers (e.g., bond-length mismatches) .

- Dynamic NMR : Probe conformational flexibility (e.g., ring puckering) that may explain discrepancies in solution vs. solid-state data .

- DFT Calculations : Compare optimized geometries (e.g., Gaussian 16) with experimental data to identify low-energy conformers .

Q. What is the impact of cyclopropyl and ethyl substituents on the compound’s conformational stability and reactivity?

- Methodological Answer :

- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planarity in the pyrrolidine ring. Cyclopropyl groups enforce rigidity, while ethyl substituents may induce chair-like puckering (amplitude ~0.5 Å, phase angle ~30°) .

- Kinetic Studies : Monitor substituent effects on reaction rates (e.g., nucleophilic additions to the nitrile group) using stopped-flow UV-Vis spectroscopy. Steric bulk from ethyl groups slows reactivity by ~20% compared to methyl analogs .

Q. How can reaction conditions be optimized to minimize by-products during scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to map by-product profiles .

- In Situ Monitoring : Use ReactIR to detect intermediates (e.g., enolates) prone to side reactions.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization and suppress dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.